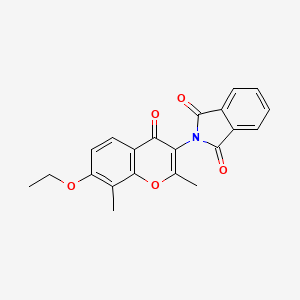![molecular formula C15H24N2O2 B4641561 1-Butan-2-yl-3-[1-(2-ethoxyphenyl)ethyl]urea](/img/structure/B4641561.png)
1-Butan-2-yl-3-[1-(2-ethoxyphenyl)ethyl]urea
Übersicht
Beschreibung
1-Butan-2-yl-3-[1-(2-ethoxyphenyl)ethyl]urea is an organic compound with the molecular formula C13H20N2O2 It is a urea derivative, characterized by the presence of a butan-2-yl group and an ethoxyphenyl group
Vorbereitungsmethoden
The synthesis of 1-Butan-2-yl-3-[1-(2-ethoxyphenyl)ethyl]urea typically involves the reaction of appropriate amines with isocyanates. One common synthetic route includes the reaction of 1-(2-ethoxyphenyl)ethylamine with butan-2-yl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-Butan-2-yl-3-[1-(2-ethoxyphenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of corresponding urea derivatives with oxidized side chains.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced urea derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.
Hydrolysis: Acidic or basic hydrolysis of the compound can lead to the cleavage of the urea bond, resulting in the formation of corresponding amines and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
1-Butan-2-yl-3-[1-(2-ethoxyphenyl)ethyl]urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential therapeutic effects, such as anti-inflammatory or anticancer properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound may be used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Butan-2-yl-3-[1-(2-ethoxyphenyl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. In the case of receptor interactions, it may act as an agonist or antagonist, modulating the receptor’s signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Vergleich Mit ähnlichen Verbindungen
1-Butan-2-yl-3-[1-(2-ethoxyphenyl)ethyl]urea can be compared with other urea derivatives, such as:
1-Butan-2-yl-3-[1-(2-methoxyphenyl)ethyl]urea: Similar in structure but with a methoxy group instead of an ethoxy group. This slight difference can lead to variations in chemical reactivity and biological activity.
1-Butan-2-yl-3-[1-(2-chlorophenyl)ethyl]urea:
1-Butan-2-yl-3-[1-(2-nitrophenyl)ethyl]urea: The presence of a nitro group can introduce different reactivity patterns and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-butan-2-yl-3-[1-(2-ethoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-5-11(3)16-15(18)17-12(4)13-9-7-8-10-14(13)19-6-2/h7-12H,5-6H2,1-4H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHZVPSNSXLVMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC(C)C1=CC=CC=C1OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-[1-(3-methoxybenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B4641486.png)

![N-(4-bromo-3-chlorophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4641511.png)
![1-({[5-(4-chlorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B4641513.png)
![2-({[3-(aminocarbonyl)-4-(2,4-dichlorophenyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4641520.png)
![N-[3-(2-ethylpiperidin-1-yl)propyl]-1-phenylmethanesulfonamide](/img/structure/B4641531.png)
![N-benzyl-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4641541.png)
![N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE](/img/structure/B4641545.png)

![2-chloro-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4641564.png)

![3,4-dichloro-N-{2-[4-ethyl-5-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4641579.png)
